1-Ethoxy-1-[(3-methylpent-1-EN-4-YN-3-YL)oxy]ethane

Process Chemistry Thermal Hazard Assessment Distillation

1-Ethoxy-1-[(3-methylpent-1-en-4-yn-3-yl)oxy]ethane (CAS 72008-25-4), systematically named 3-(1-ethoxyethoxy)-3-methylpent-1-en-4-yne, is a synthetic organic compound belonging to the mixed acetal/ether class. It is also recognized by the synonym 3-Methyl-4-pentyn-3-ol ethylene ketal (MPEEK).

Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
CAS No. 72008-25-4
Cat. No. B1660127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethoxy-1-[(3-methylpent-1-EN-4-YN-3-YL)oxy]ethane
CAS72008-25-4
Molecular FormulaC10H16O2
Molecular Weight168.23 g/mol
Structural Identifiers
SMILESCCOC(C)OC(C)(C=C)C#C
InChIInChI=1S/C10H16O2/c1-6-10(5,7-2)12-9(4)11-8-3/h1,7,9H,2,8H2,3-5H3
InChIKeyNSVFPEGYFRAXRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethoxy-1-[(3-methylpent-1-en-4-yn-3-yl)oxy]ethane (CAS 72008-25-4): A Protected Acetylenic Alcohol Intermediate for Fine Chemical Synthesis


1-Ethoxy-1-[(3-methylpent-1-en-4-yn-3-yl)oxy]ethane (CAS 72008-25-4), systematically named 3-(1-ethoxyethoxy)-3-methylpent-1-en-4-yne, is a synthetic organic compound belonging to the mixed acetal/ether class. It is also recognized by the synonym 3-Methyl-4-pentyn-3-ol ethylene ketal (MPEEK) . Structurally, it is the 1-ethoxyethyl (EE) protected form of the tertiary acetylenic alcohol 3-methylpent-1-en-4-yn-3-ol (CAS 3230-69-1), a crucial C6 intermediate in the industrial synthesis of Vitamin A . The compound possesses a molecular formula of C10H16O2, a molecular weight of 168.23 g/mol, and is commercially available at a minimum purity of 95% .

Why 3-Methylpent-1-en-4-yn-3-ol Cannot Simply Replace 1-Ethoxy-1-[(3-methylpent-1-en-4-yn-3-yl)oxy]ethane in Multi-Step Syntheses


Selecting between a protected and unprotected intermediate is a critical decision point in synthetic route design. While 3-methylpent-1-en-4-yn-3-ol (the parent alcohol) is a direct vitamin A intermediate, its unprotected tertiary hydroxyl group introduces chemoselectivity risks during subsequent transformations such as organometallic additions or oxidations. The 1-ethoxyethyl acetal in the target compound masks this reactive alcohol, providing orthogonal stability [1]. Furthermore, structural isomers such as (3E)-5-(1-ethoxyethoxy)-3-methyl-3-penten-1-yne (CAS 63184-82-7), which share the same molecular formula (C10H16O2), exhibit the EE-protecting group at a different position, leading to divergent reactivity in further functionalization . Direct substitution without considering these protecting group strategies and regioisomeric purity would compromise synthetic efficiency and product yield.

Head-to-Head Comparative Evidence for 1-Ethoxy-1-[(3-methylpent-1-en-4-yn-3-yl)oxy]ethane Against Its Closest Analogs


Physical Property Differentiation: Higher Boiling Point and Flash Point vs. Parent Alcohol Improves Distillation Safety Margins

The target compound exhibits a significantly higher normal boiling point and flash point compared to the unprotected parent alcohol, 3-methylpent-1-en-4-yn-3-ol (CAS 3230-69-1). The EE-protected derivative boils at 202.2°C (760 mmHg), which is approximately 81°C higher than the parent alcohol's reported boiling point of ~121°C . Additionally, its flash point of 58.1°C is substantially higher than the parent alcohol's 32°C, reducing flammability risk during handling . This shift in physical properties is critical for designing safer purification protocols.

Process Chemistry Thermal Hazard Assessment Distillation

Regioisomeric Differentiation: Positional Variation of the Ethoxyethoxy Group Dictates Downstream Reactivity

The target compound (CAS 72008-25-4) is a regioisomer of (3E)-5-(1-ethoxyethoxy)-3-methyl-3-penten-1-yne (CAS 63184-82-7). Both share the identical molecular formula (C10H16O2) and molecular weight (168.23 g/mol) . However, the EE-protecting group is attached at the 3-position in the target compound, protecting a tertiary alcohol adjacent to a terminal alkyne, whereas in the comparator, it protects a primary alcohol at the 5-position conjugated to an internal alkyne [1]. This positional difference means that deprotection of the target compound directly liberates the tertiary acetylenic alcohol required for the Meyer-Schuster rearrangement in vitamin A synthesis, while the isomer would yield a different, non-canonical intermediate.

Organic Synthesis Protecting Group Strategy Regioselectivity

Acid-Labile Protecting Group Kinetics: Room Temperature Cleavage of the 1-Ethoxyethyl Group Enables Orthogonal Deprotection

The 1-ethoxyethyl (EE) acetal protecting group in the target compound belongs to a class known for facile, acid-catalyzed cleavage at ambient temperature. Studies on analogous 1-ethoxyethyl ethers demonstrate complete deprotection in the presence of photogenerated acid at room temperature, a feature leveraged in chemically amplified resists [1]. Furthermore, CuCl2·2H2O (2-5 mol%) catalyzes efficient deprotection of EE ethers in refluxing 95% ethanol, providing a mild, metal-catalyzed alternative to strong aqueous acids [2]. In contrast, alternative protecting groups such as tetrahydropyranyl (THP) ethers often require prolonged heating with stronger acids (e.g., p-TsOH, acetic acid) for complete removal [2].

Protecting Group Chemistry Chemoselectivity Acetal Cleavage

Biological Activity Profile: Weak 5-LOX and sEH Inhibition Distinguishes This Scaffold from Potent Bioactive Analogs

The target compound has been profiled in biochemical assays against human recombinant 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). It displayed an IC50 greater than 10,000 nM against both targets, indicating very weak inhibitory activity [1]. For context, potent 5-LOX inhibitors such as zileuton exhibit IC50 values in the range of 300-500 nM in comparable enzymatic assays [2]. This approximately 20- to 30-fold difference in potency classifies the target compound as an essentially inactive scaffold against these enzymes, making it a suitable negative control or an inert carrier scaffold for prodrug design.

Drug Discovery Negative Control 5-Lipoxygenase

Commercial Availability and Purity: A Speciality Intermediate with Defined Specifications vs. Bulk Parent Alcohol

The target compound is commercially supplied as a research intermediate with a minimum purity of 95% (HPLC/GC) . In comparison, the parent alcohol 3-methylpent-1-en-4-yn-3-ol (CAS 3230-69-1) is available at purities of ≥98.0% (GC) from major suppliers due to its larger-scale production for the vitamin A industry . The slightly lower purity specification of the protected derivative reflects its niche role as a specialized synthon, which is commensurate with its use in laboratory-scale synthesis rather than bulk industrial processes. The target compound's availability from multiple vendors (Biosynth/CymitQuimica, Leyan) in quantities ranging from 25 mg to 250 mg also characterizes it as a research-grade material .

Chemical Procurement Purity Specification Supply Chain

Target Application Scenarios for Procuring 1-Ethoxy-1-[(3-methylpent-1-en-4-yn-3-yl)oxy]ethane Based on Quantitative Differentiation


Scenario 1: Safer Distillation and Storage of a Protected Vitamin A C6 Intermediate in Process Development

A process chemistry group scaling up a vitamin A synthesis route should choose the target compound over the unprotected parent alcohol. The +81°C higher boiling point (202°C vs. 121°C) and +26°C higher flash point (58°C vs. 32°C) provide a quantifiably wider safety margin for vacuum distillation . This reduces the risk of volatile loss and flammability incidents, which is critical when moving from bench scale to pilot plant operations.

Scenario 2: Orthogonal Protection Strategy in Multi-Step Enyne Functionalization

In a synthetic sequence requiring selective functionalization of the terminal alkyne or vinyl group while preserving the tertiary alcohol, this compound's 1-ethoxyethyl protecting group offers a distinct advantage. The EE group can be removed under mild, acid-catalyzed conditions at room temperature [1], whereas a THP-protected analog would require harsher acidic hydrolysis. This orthogonal lability enables sequential deprotection strategies without affecting other sensitive functionalities.

Scenario 3: Regioisomerically Pure Building Block for Structure-Activity Relationship (SAR) Studies

For medicinal chemists constructing libraries of enyne-containing compounds, the target compound (3-EE protected) and its regioisomer (5-EE protected, CAS 63184-82-7) serve as structurally distinct starting points . Procuring the correct regioisomer ensures that after deprotection, the desired tertiary alcohol is generated for subsequent diversification. This is essential for SAR studies where the position of the hydroxyl group dictates biological activity.

Scenario 4: Validated Negative Control for 5-Lipoxygenase and sEH Enzyme Assays

Researchers developing 5-LOX or sEH inhibitors can use this compound as a structurally related but biologically inert control. With an IC50 > 10,000 nM against both targets [2], it provides a defined baseline of inactivity. This contrasts with reference inhibitors like zileuton (IC50 ~300 nM for 5-LOX) and helps validate assay sensitivity and specificity without introducing off-target effects.

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